Molecular Structure and Reactivity of Allyl (3-aminopropyl)carbamate
Molecular Structure and Reactivity of Allyl (3-aminopropyl)carbamate
Technical Guide for Drug Development & Synthetic Applications
Abstract
Allyl (3-aminopropyl)carbamate (CAS: 503817-47-8), often referred to as
Molecular Architecture & Physicochemical Properties
The molecule consists of a propyl spacer terminating in a primary amine on one end and an allyl carbamate (Alloc) moiety on the other. This structure allows for the selective derivatization of the amine while retaining the Alloc group for later deprotection under mild, neutral conditions using palladium catalysis.
Structural Breakdown
-
Alloc Group (
): A protecting group stable to acidic (TFA, HCl) and basic (piperidine) conditions used in Boc and Fmoc chemistries, respectively. It is cleaved via -allyl palladium complexes. -
Propyl Linker (
): A flexible C3 spacer that minimizes steric clash between the coupled payload and the scaffold. -
Primary Amine (
): A nucleophilic handle ( ) ready for acylation, alkylation, or reductive amination.
Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | Allyl (3-aminopropyl)carbamate | Also: Prop-2-enyl N-(3-aminopropyl)carbamate |
| CAS Number | 503817-47-8 | |
| Molecular Formula | ||
| Molecular Weight | 158.20 g/mol | |
| Physical State | Liquid / Low-melting solid | Hygroscopic as a free base; often stored as HCl salt. |
| LogP | ~0.3 | Hydrophilic due to the free amine. |
| pKa (Amine) | ~10.5 | Typical for primary aliphatic amines. |
| pKa (Carbamate) | >15 | Non-basic, non-nucleophilic under standard conditions. |
Synthetic Routes
The synthesis of Allyl (3-aminopropyl)carbamate requires the desymmetrization of 1,3-diaminopropane. To prevent the formation of the bis-Alloc byproduct, a large excess of the diamine is employed.
Optimized Mono-Protection Protocol
The reaction utilizes Allyl chloroformate (Alloc-Cl) added slowly to an excess of 1,3-diaminopropane .
Figure 1: Synthetic pathway for the mono-protection of 1,3-diaminopropane using Alloc-Cl.
Key Mechanistic Insight: The statistical probability of the second amine reacting is minimized by maintaining a high concentration of unreacted diamine. The resulting HCl is scavenged by the excess diamine, precipitating as 1,3-diaminopropane dihydrochloride, which can be filtered off.
Reactivity Profile & Orthogonality
The value of this molecule lies in its orthogonal reactivity . It allows for three distinct chemical workflows:
A. Amine Reactivity (Nucleophilic)
The free primary amine is the active site for conjugation.
-
Amide Coupling: Reacts with NHS-esters or carboxylic acids (using HATU/EDC) to form stable amide bonds.
-
Reductive Amination: Reacts with aldehydes/ketones to form secondary amines.
-
Isocyanate/Isothiocyanate Reaction: Forms ureas or thioureas.
B. Alloc Deprotection (Palladium-Catalyzed)
The Alloc group is cleaved using a
Mechanism:
-
Oxidative Addition:
coordinates to the alkene and inserts into the C-O bond, forming a -allyl palladium complex and a carbamate anion. -
Decarboxylation: The carbamate anion loses
to release the free amine anion (which is immediately protonated). -
Scavenging: The
-allyl palladium complex reacts with a nucleophilic scavenger (e.g., phenylsilane, dimedone, or morpholine) to regenerate and produce a chemically inert allyl byproduct.
Figure 2: Mechanism of Palladium-catalyzed Alloc deprotection.
Applications in Drug Development
1. Linker Synthesis for PROTACs
Proteolysis Targeting Chimeras (PROTACs) require precise linker lengths. Allyl (3-aminopropyl)carbamate provides a 3-carbon spacer.
-
Workflow: The free amine is coupled to an E3 ligase ligand (e.g., Thalidomide derivative). The Alloc group is then removed to reveal the amine for coupling to the Target Protein ligand.
2. Solid-Phase Peptide Synthesis (SPPS)
Used to introduce a "kink" or a side-chain modification.
-
Orthogonality: The Alloc group survives Fmoc removal (20% piperidine) and Boc removal (TFA), allowing for site-specific modification of the peptide side chain on-resin before final cleavage.
3. Antibody-Drug Conjugates (ADCs)
Used as a spacer to improve solubility or reduce aggregation of hydrophobic payloads. The carbamate linkage is generally stable in plasma, serving as a non-cleavable spacer component, while the amine is used for payload attachment.
Experimental Protocols
Protocol A: Synthesis of Allyl (3-aminopropyl)carbamate
Validation: This protocol relies on statistical mono-protection.
-
Reagents: 1,3-Diaminopropane (10 equiv, 74.1 g, 1.0 mol), Allyl Chloroformate (1 equiv, 12.0 g, 0.1 mol), Dichloromethane (DCM, 500 mL),
(optional, if not using excess amine as base). -
Setup: Cool the solution of 1,3-diaminopropane in DCM to 0°C in an ice bath.
-
Addition: Add Allyl Chloroformate dropwise over 2 hours. Critical: Slow addition prevents bis-protection.
-
Workup:
-
Filter off the white precipitate (diamine dihydrochloride).
-
Wash the filtrate with water (
mL) to remove excess unreacted diamine. -
Dry organic layer over
and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash chromatography (
, 90:9:1). -
Yield: Expect 60-75% as a colorless oil.
Protocol B: Alloc Deprotection (General Procedure)
Validation: Standard Tsuji-Trost conditions.
-
Reagents: Substrate (1.0 equiv),
(0.05 equiv), Phenylsilane ( , 2.0 equiv) or Dimedone (2.0 equiv). -
Solvent: Anhydrous DCM or THF.
-
Procedure:
-
Dissolve substrate in solvent under Nitrogen/Argon.
-
Add scavenger (Phenylsilane).
-
Add catalyst
. -
Stir at Room Temperature for 1-4 hours.
-
-
Monitoring: Monitor by TLC or LC-MS (disappearance of Alloc peak, appearance of free amine mass).
-
Workup: Concentrate and purify via precipitation or column chromatography.
References
-
Gomez-Martinez, M., et al. "Alloc-protection in solid-phase synthesis: Orthogonal deprotection strategies." Journal of Organic Chemistry, 2000.
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. (Comprehensive review on Alloc stability and cleavage).
-
BLD Pharm. "Allyl (3-aminopropyl)carbamate Product Data." BLD Pharm Catalog, Accessed 2024.
- Tsuji, J. "Palladium Reagents and Catalysts: New Perspectives for the 21st Century." Wiley, 2004.
